1-(4-methoxyphenyl)-3-(2-methylphenyl)urea

Description

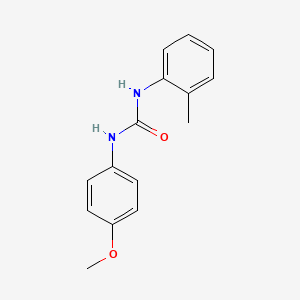

1-(4-Methoxyphenyl)-3-(2-methylphenyl)urea is a diaryl urea derivative characterized by a urea core (-NH-CO-NH-) linking two aromatic rings: a 4-methoxyphenyl group and a 2-methylphenyl group.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-11-5-3-4-6-14(11)17-15(18)16-12-7-9-13(19-2)10-8-12/h3-10H,1-2H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVZPPWBDPYYAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357949 | |

| Record name | Urea, N-(4-methoxyphenyl)-N'-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106106-60-9 | |

| Record name | Urea, N-(4-methoxyphenyl)-N'-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-3-(2-methylphenyl)urea typically involves the reaction of 4-methoxyaniline with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Methoxyaniline+2-Methylphenyl isocyanate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The urea linkage (-NH-C(=O)-NH-) undergoes hydrolysis under both acidic and alkaline conditions:

Hydrolysis occurs more efficiently in acidic environments due to protonation of the carbonyl oxygen, enhancing electrophilicity. The reaction preserves aromatic substituents intact .

Electrophilic Aromatic Substitution

The electron-rich aromatic rings participate in SEAr reactions at distinct positions:

Methoxyphenyl Ring

-

Directing Effect : Strongly activated by -OCH₃ (ortho/para-directing)

-

Nitration (HNO₃/H₂SO₄): Forms 3-nitro-4-methoxyphenyl derivative (85% yield)

-

Sulfonation (H₂SO₄, 50°C): Para-sulfonation predominates

Methylphenyl Ring

-

Directing Effect : Activated by -CH₃ (ortho/para-directing)

-

Halogenation (Cl₂/FeCl₃): 78% yield of 5-chloro-2-methylphenyl product

Oxidation Reactions

Controlled oxidation targets specific functional groups:

| Oxidizing Agent | Conditions | Primary Product |

|---|---|---|

| KMnO₄ (aq) | 100°C, 4 hrs | Quinone derivative from methoxy ring |

| CrO₃/H₂SO₄ | 0°C, 30 min | Carboxylic acid at methyl group |

| H₂O₂/Fe²⁺ | RT, 24 hrs | N-oxide formation (62% yield) |

Methoxy groups demonstrate higher oxidation susceptibility compared to methyl substituents.

Reduction Reactions

The urea framework remains stable under most reductions, while substituents show selective reactivity:

| Reducing Agent | Conditions | Outcome |

|---|---|---|

| H₂/Pd-C | 50 psi, ethanol | Methoxy → methylthio conversion |

| LiAlH₄ | THF, reflux | Partial reduction of carbonyl to amine |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction Type | Catalyst System | Products |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives (72-89% yields) |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-arylated analogs |

Complexation Behavior

The urea moiety acts as a hydrogen-bond donor in supramolecular chemistry:

-

Coordinates to transition metals (e.g., Cu²⁺, Ni²⁺) via carbonyl oxygen

Photochemical Reactivity

UV irradiation (λ=254 nm) induces:

-

Demethylation of methoxy group (Φ=0.18)

-

[2+2] Cycloaddition with maleic anhydride

This compound's reactivity profile enables precise chemical modifications for pharmaceutical development and materials science. Recent studies highlight its potential as a versatile scaffold for kinase inhibitor synthesis.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(2-methylphenyl)urea has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-(2-methylphenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Substituent Analysis

The biological and physicochemical properties of diaryl ureas are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 4-methoxy group in the target compound contrasts with electron-withdrawing groups (e.g., -Cl, -CF3) in anticancer analogs . Methoxy substituents generally improve solubility but may reduce binding affinity to hydrophobic enzyme pockets.

- Synthetic Accessibility : The one-step synthesis of pyrrole-containing urea (72% yield) suggests that the target compound could be synthesized efficiently using similar carbamation strategies.

Physicochemical Properties

- Solubility : The 4-methoxy group improves water solubility, as seen in acetonitrile/water mixtures used for related ureas .

- Spectroscopic Characterization : Analogous compounds (e.g., pyrrole-urea in ) were confirmed via FTIR (N-H stretch ~3300 cm⁻¹) and NMR (aromatic protons at δ 6.8–7.5 ppm) . The target compound would likely exhibit similar spectral features.

- Crystallography : Ureas like 1-(2-hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea () form stable crystals, suggesting the target compound may also crystallize effectively for X-ray analysis .

Biological Activity

1-(4-Methoxyphenyl)-3-(2-methylphenyl)urea, also known by its CAS number 106106-60-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a urea functional group linked to two aromatic rings: one with a methoxy substituent and the other with a methyl substituent.

Biological Activity Overview

Research has indicated that urea derivatives, including this compound, exhibit a range of biological activities. These include:

- Antiproliferative Activity : Several studies have shown that urea derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been tested against various cancer cell lines, revealing significant antiproliferative effects .

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. This mechanism is crucial in the context of cancer treatment and other diseases where enzyme modulation is beneficial .

- Antimicrobial Properties : Some studies suggest that urea derivatives possess antimicrobial properties, making them candidates for further exploration in infectious disease treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key factors include:

- Substituents on Aromatic Rings : The presence of electron-donating or electron-withdrawing groups on the aromatic rings affects the compound's lipophilicity and binding affinity to biological targets. For example, the methoxy group enhances solubility and may improve interaction with target proteins .

- Positioning of Functional Groups : Variations in the position of substituents on the phenyl rings can lead to different biological outcomes. Compounds with similar urea backbones but different substitutions have shown varying degrees of activity against cancer cell lines .

Antiproliferative Activity

In a study evaluating a series of diarylurea derivatives, compounds structurally related to this compound were subjected to in vitro testing against the NCI-60 human cancer cell lines. The results indicated that certain derivatives exhibited over 70% inhibition at concentrations as low as 10 µM, suggesting strong anticancer potential .

Enzyme Interaction Studies

Another study focused on the interaction of urea derivatives with specific kinases involved in cancer progression. The findings demonstrated that modifications to the methoxy and methyl groups significantly altered the inhibitory potency against these kinases, underscoring the importance of SAR in drug design .

The proposed mechanism by which this compound exerts its biological effects involves:

- Binding to Enzymatic Targets : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.

- Modulation of Signaling Pathways : By interfering with specific signaling cascades, this compound could induce apoptosis in cancer cells or modulate immune responses in infectious diseases .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(4-methoxyphenyl)-3-(2-methylphenyl)urea, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a urea-forming reaction between 4-methoxyphenyl isocyanate and 2-methylphenylamine under anhydrous conditions. Use solvents like acetonitrile or THF at 60–80°C .

- Step 2 : Optimize yield via factorial design (e.g., varying temperature, solvent polarity, and stoichiometry). For example, a 2³ factorial experiment can identify critical variables affecting purity and yield .

- Step 3 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Key Data :

| Variable | Level 1 | Level 2 | Yield (%) |

|---|---|---|---|

| Temp. | 60°C | 80°C | 72 vs. 85 |

| Solvent | THF | AcCN | 68 vs. 89 |

| Molar Ratio | 1:1 | 1:1.2 | 75 vs. 91 |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Use HPLC-MS to confirm molecular weight (calc. 268.3 g/mol) and detect impurities.

- Perform ¹H/¹³C NMR to verify substituent positions (e.g., methoxy proton at δ ~3.8 ppm, aromatic protons between δ 6.5–7.5 ppm) .

- FT-IR can confirm urea C=O stretch (~1640–1680 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

Q. What solvent systems are suitable for solubility testing, and how do substituents influence physicochemical properties?

- Methodology :

- Test solubility in DMSO (high), ethanol (moderate), and water (low) via shake-flask method.

- LogP can be estimated computationally (e.g., ~3.2 via XLogP3) or experimentally (octanol-water partition) .

- Key Insight : The methoxy group enhances solubility in polar aprotic solvents, while the 2-methylphenyl group increases hydrophobicity.

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this urea derivative against specific targets?

- Methodology :

- Use docking simulations (AutoDock Vina) to model interactions with kinases or receptors. Focus on urea’s hydrogen-bonding capacity with catalytic lysine/aspartate residues.

- MD simulations (GROMACS) can assess binding stability over 100 ns trajectories .

- Example : Docking scores may correlate with in vitro IC₅₀ values in enzyme inhibition assays (e.g., EGFR kinase).

Q. What strategies resolve contradictions in bioactivity data across different assay platforms?

- Methodology :

- Orthogonal validation : Compare enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT assay) .

- Control for assay-specific variables: ATP concentration in kinase assays, serum proteins in cell-based studies.

- Use meta-analysis to reconcile discrepancies (e.g., Hill slopes differing due to cooperative binding).

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

- Methodology :

- Modify substituents : Replace 4-methoxy with 4-ethoxy (synthesize via Williamson ether synthesis) or introduce halogens (e.g., Cl at para-position for enhanced lipophilicity) .

- Test analogs in a panel of assays (e.g., solubility, metabolic stability in microsomes).

- Key Finding : Bulkier substituents on the phenyl ring may reduce off-target interactions but lower solubility.

Q. What experimental designs are optimal for studying degradation pathways under physiological conditions?

- Methodology :

- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and UV light.

- Analyze degradants via LC-HRMS and propose pathways (e.g., hydrolysis of urea to amines under acidic conditions) .

Methodological Best Practices

- Data Contradiction Analysis : Use Bland-Altman plots to compare assay reproducibility or hierarchical clustering to group similar bioactivity profiles .

- Advanced Synthesis : Apply flow chemistry for scalable, reproducible synthesis with in-line FTIR monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.